Hydrin 2

Description

Propriétés

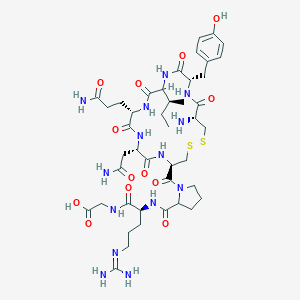

IUPAC Name |

2-[[(2S)-2-[[1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N14O13S2/c1-3-21(2)34-41(69)52-26(12-13-31(45)59)37(65)54-28(17-32(46)60)38(66)55-29(20-72-71-19-24(44)35(63)53-27(39(67)56-34)16-22-8-10-23(58)11-9-22)42(70)57-15-5-7-30(57)40(68)51-25(6-4-14-49-43(47)48)36(64)50-18-33(61)62/h8-11,21,24-30,34,58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,64)(H,51,68)(H,52,69)(H,53,63)(H,54,65)(H,55,66)(H,56,67)(H,61,62)(H4,47,48,49)/t21-,24-,25-,26-,27-,28-,29-,30?,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZMSWOKNWSHBJ-ICBIOJHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N14O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1051.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122842-55-1 | |

| Record name | Hydrin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122842551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

An In-depth Technical Guide to the Neuropeptide Hydrin 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrin 2 is a nonapeptide hormone with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly, featuring a disulfide bridge between the two cysteine residues. First identified in amphibians, Hydrin 2 is derived from the pro-vasotocin-neurophysin precursor and plays a significant role in osmoregulation, particularly in controlling water permeability across the skin and urinary bladder in frogs.[1][2] Beyond its hydroosmotic functions, emerging evidence suggests that Hydrin 2 may also act as a selective inhibitor of specific serine/threonine and receptor tyrosine kinases, indicating its potential involvement in cellular signaling pathways such as the MAPK/ERK cascade. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of Hydrin 2, intended for professionals in research and drug development.

Chemical Structure and Properties

Hydrin 2 is a cyclic peptide with a molecular formula of C45H69N15O14S2 and a molecular weight of approximately 1108.25 g/mol . Its structure is defined by its specific amino acid sequence and the intramolecular disulfide bond that creates the cyclic nature of the peptide.

| Property | Value | Source |

| IUPAC Name | L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-glycyl-glycine (1->6)-disulfide | NCBI PubChem |

| Amino Acid Sequence | CYIQNCPRGG | QYAOBIO[3] |

| CAS Number | 122842-55-1 | Biosynth[4] |

| Molecular Formula | C45H69N15O14S2 | Biosynth[4] |

| Molecular Weight | 1108.25 g/mol | Biosynth[4] |

Experimental Protocols

Synthesis of Hydrin 2 via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the synthesis of Hydrin 2 based on established Fmoc/tBu solid-phase peptide synthesis strategies for cyclic peptides.[5][6][7]

1. Resin Preparation and First Amino Acid Loading:

-

Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid (Glycine).

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

2. Stepwise Elongation of the Peptide Chain:

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 1 minute, drain, and then for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) using a coupling reagent such as HCTU (3.95 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 45-60 minutes. Monitor coupling completion with a ninhydrin (B49086) test. Wash the resin with DMF.

-

Repeat the deprotection and coupling steps for each amino acid in the sequence (Gly, Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)).

3. On-Resin Cyclization (Disulfide Bridge Formation):

-

After the linear sequence is assembled, selectively deprotect the trityl (Trt) protecting groups from the two cysteine residues using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) with scavengers.

-

Wash the resin with DCM and DMF.

-

Induce on-resin oxidation of the free thiol groups to form the disulfide bridge. This can be achieved using an oxidizing agent like thallium(III) trifluoroacetate (B77799) or by air oxidation in the presence of a base.

4. Cleavage from Resin and Global Deprotection:

-

Wash the cyclized peptide-resin with DMF and DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

5. Precipitation and Isolation of Crude Peptide:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

Purification of Hydrin 2 by High-Performance Liquid Chromatography (HPLC)

The crude Hydrin 2 peptide is purified using reverse-phase HPLC (RP-HPLC).[3][4][8][9][10]

1. Column and Mobile Phases:

-

Column: A C18 stationary phase column is typically used for peptide purification.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

2. Purification Protocol:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a constant flow rate.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified Hydrin 2 as a white powder.

In Vitro Kinase Inhibition Assay

To assess the kinase inhibitory activity of Hydrin 2, an in vitro kinase assay can be performed. The following is a general protocol for an ATP competition assay.[11][12][13][14]

1. Assay Components:

-

Target kinase (e.g., members of the MAPK/ERK pathway).

-

Kinase substrate (a peptide or protein that is a known substrate for the target kinase).

-

ATP (at a concentration near the Km for the specific kinase).

-

Hydrin 2 (at various concentrations).

-

Assay buffer (containing MgCl2 and other necessary components).

-

Detection reagent (e.g., a phosphospecific antibody or a fluorescent dye that binds to ADP).

2. Assay Protocol:

-

Add the target kinase, substrate, and Hydrin 2 (at varying dilutions) to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Plot the percentage of kinase inhibition against the logarithm of the Hydrin 2 concentration to determine the IC50 value.

Biological Activity and Mechanism of Action

Hydroosmotic Effects

Hydrin 2 is a potent regulator of water balance in amphibians. It has been shown to increase water permeability across the skin and urinary bladder of frogs.[1][2] This effect is mediated by the translocation of aquaporins (AQP-h2 and AQP-h3) to the apical plasma membrane of the principal cells in the pelvic skin.[1] In studies on the leopard frog (Rana pipiens), Hydrin 2 also demonstrated an effect on cutaneous ion transport, suggesting a correlation between ion and water transport across the skin.[15]

| Biological Effect | Model System | Key Findings | Reference |

| Increased Water Permeability | Tree frog (Hyla japonica) pelvic skin | Hydrin 2 induces translocation of AQP-h2 and AQP-h3 to the apical membrane. | [1] |

| Regulation of Ion Transport | Leopard frog (Rana pipiens) skin | Hydrin 2 increases transepithelial potential and short-circuit current. | [15] |

Kinase Inhibition and Signaling Pathway

Preliminary data suggests that Hydrin 2 can act as a selective inhibitor of certain serine/threonine and receptor tyrosine kinases. The proposed mechanism of action is the competitive binding to the ATP-binding site of these kinases. This inhibition would block downstream signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. Further research is needed to identify the specific kinases targeted by Hydrin 2 and to elucidate the full extent of its impact on cellular signaling.

Visualizations

Caption: Workflow for the synthesis and purification of Hydrin 2.

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by Hydrin 2.

References

- 1. Correlation between aquaporin and water permeability in response to vasotocin, hydrin and {beta}-adrenergic effectors in the ventral pelvic skin of the tree frog Hyla japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolutionary specificity of hydrins, new hydroosmotic neuropeptides: occurrence of hydrin 2 (vasotocinyl-Gly) in the toad Bufo marinus but not in the viper Vipera aspis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. agilent.com [agilent.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 8. peptide.com [peptide.com]

- 9. protocols.io [protocols.io]

- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 11. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of hydrin 2 on cutaneous electrical properties of Rana pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Terazosin (Hytrin): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the mechanism of action of Terazosin (B121538), the active ingredient in Hytrin. It is intended for an audience with a strong background in pharmacology and molecular biology. This document details the molecular interactions, signaling pathways, and physiological effects of Terazosin. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Terazosin is a quinazoline (B50416) derivative that functions as a selective antagonist of alpha-1 adrenergic receptors.[1] It is clinically used for the management of hypertension and symptomatic benign prostatic hyperplasia (BPH).[2][3] Its therapeutic effects are a direct consequence of its ability to block the action of norepinephrine (B1679862) at alpha-1 adrenoceptors in smooth muscle cells, leading to vasodilation and relaxation of the smooth muscle in the prostate and bladder neck.[4][5] This guide will delve into the core mechanisms underpinning these effects.

Molecular Mechanism of Action

Terazosin exerts its pharmacological effects through competitive antagonism of post-synaptic alpha-1 adrenoceptors.[4] This prevents the binding of the endogenous catecholamines, norepinephrine and epinephrine, to these receptors. The blockade of alpha-1 adrenoceptors by Terazosin leads to the relaxation of smooth muscle in two key areas: the peripheral vasculature and the lower urinary tract.[3][5]

-

In the Vasculature: The antagonism of alpha-1 adrenoceptors in vascular smooth muscle results in both arterial and venous dilation. This reduces peripheral vascular resistance, leading to a decrease in blood pressure.[3]

-

In the Lower Urinary Tract: By binding to alpha-1 adrenoceptors located in the prostate and bladder trigone, Terazosin causes smooth muscle relaxation, which decreases urinary outflow resistance in men with BPH.[3]

Signaling Pathway

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) linked to the Gq family of G proteins. The binding of an agonist, such as norepinephrine, initiates a signaling cascade that is inhibited by Terazosin.

dot

Caption: Signaling pathway of alpha-1 adrenergic receptor and its inhibition by Terazosin.

Quantitative Data

The following tables summarize the available quantitative data for Terazosin, including its binding affinities for adrenergic receptor subtypes and its pharmacokinetic properties.

Table 1: Binding Affinity of Terazosin for Adrenergic Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |

| Alpha-1 | [125I]-Heat | Human Prostate | 2.5 | - | [6] |

| Alpha-2 | [3H]Rauwolscine | Human Prostate | 1000 | - | [6] |

| Alpha-1 | [125I]-Heat | Canine Brain | 2.0 | - | [6] |

| Alpha-2 | [3H]Rauwolscine | Canine Brain | 800 | - | [6] |

| Alpha-1 Subtypes | [3H]Prazosin | In vitro | - | Low nM range | [7] |

Table 2: Pharmacokinetic Properties of Terazosin

| Parameter | Value | Reference |

| Bioavailability | Almost completely absorbed | [8] |

| Time to Peak Plasma Concentration | ~1 hour | [3] |

| Plasma Protein Binding | 90-94% | [8] |

| Half-life | ~12 hours | [8] |

| Metabolism | Hepatic | [8] |

| Excretion | Biliary and renal | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of alpha-1 adrenergic receptor antagonists like Terazosin.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

dot

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the alpha-1 adrenergic receptor are homogenized in a cold lysis buffer. The homogenate is then subjected to differential centrifugation to isolate the membrane fraction containing the receptors.[9]

-

Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled competitor drug (e.g., Terazosin). The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.[9][10]

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[9]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Isolated Tissue Bath Functional Assay

This assay measures the functional effect of a compound on smooth muscle contraction.

dot

Caption: Experimental workflow for an isolated tissue bath functional assay.

Methodology:

-

Tissue Preparation: A smooth muscle tissue, such as a ring of rat thoracic aorta, is carefully dissected and prepared.[1][3]

-

Mounting: The tissue is mounted in an isolated tissue bath chamber filled with a physiological salt solution (PSS) maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric contractions.[3][4]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Contraction Induction: A contractile agonist, such as phenylephrine (B352888) (an alpha-1 adrenoceptor agonist), is added to the bath to induce a sustained contraction.

-

Antagonist Addition: Increasing concentrations of the antagonist (Terazosin) are added to the bath, and the resulting relaxation (inhibition of contraction) is recorded.

-

Data Analysis: Concentration-response curves are generated, and the potency of the antagonist (e.g., pA2 value) is determined.

Intracellular Calcium Mobilization Assay

This assay measures the effect of a compound on the intracellular calcium concentration, a key second messenger in alpha-1 adrenoceptor signaling.

Methodology:

-

Cell Culture and Loading: Cells expressing alpha-1 adrenergic receptors are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Procedure: The loaded cells are placed in a microplate reader with a fluorescence detector. A baseline fluorescence reading is taken.

-

Agonist and Antagonist Addition: The antagonist (Terazosin) is added to the cells, followed by the addition of an alpha-1 adrenergic agonist (e.g., phenylephrine).

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

-

Data Analysis: The inhibition of the agonist-induced calcium mobilization by the antagonist is quantified to determine its potency.

Conclusion

Terazosin is a selective alpha-1 adrenergic receptor antagonist with a well-defined mechanism of action. Its therapeutic efficacy in hypertension and benign prostatic hyperplasia stems from its ability to block norepinephrine-mediated smooth muscle contraction in the vasculature and lower urinary tract, respectively. The understanding of its molecular interactions, signaling pathways, and pharmacokinetic profile, supported by quantitative data from various assays, provides a solid foundation for its clinical use and for the development of future therapeutics targeting the alpha-1 adrenergic system. The experimental protocols detailed herein offer standardized methods for the further investigation of Terazosin and other related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reprocell.com [reprocell.com]

- 6. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of terazosin and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research | Semantic Scholar [semanticscholar.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

Applications of PEGylated Crosslinkers in Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Poly(ethylene glycol) (PEG)ylated crosslinkers in biochemistry. PEGylation, the process of covalently attaching PEG chains to molecules, has revolutionized the fields of drug delivery, protein therapeutics, and biomaterials. This guide details the core principles of PEGylation, summarizes key quantitative data, provides detailed experimental protocols for common PEGylation techniques, and visualizes complex biochemical processes enabled by these versatile molecules.

Core Principles and Advantages of PEGylation

PEGylated crosslinkers are molecules that contain one or more polyethylene (B3416737) glycol chains and reactive end groups capable of forming covalent bonds with other molecules. The incorporation of the PEG spacer confers several advantageous properties to the modified biomolecule:

-

Improved Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of molecules, which reduces their renal clearance and prolongs their circulation half-life in the body. This leads to less frequent dosing regimens for therapeutic proteins and peptides.[1][2]

-

Enhanced Solubility and Stability: The hydrophilic nature of PEG chains enhances the solubility of hydrophobic drugs and proteins in aqueous solutions.[3] The PEG "shield" also protects biomolecules from enzymatic degradation, increasing their stability in biological environments.[2]

-

Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on the surface of proteins, reducing their recognition by the immune system and minimizing immunogenic responses.

-

Controlled Release: In the context of hydrogels, PEGylated crosslinkers are instrumental in creating networks that can encapsulate and facilitate the controlled, sustained release of therapeutic agents.

Key Applications of PEGylated Crosslinkers

Drug Delivery and Pharmacokinetics

PEGylation is a cornerstone of modern drug delivery, enhancing the therapeutic efficacy of a wide range of drugs, from small molecules to large biologics.

The following tables summarize the impact of PEGylation on the pharmacokinetic profiles of several therapeutic proteins.

| Therapeutic Protein | PEGylation Strategy | Half-life (t½) - Native | Half-life (t½) - PEGylated | Fold Increase in Half-life | Reference(s) |

| Interferon alfa-2a | 40 kDa branched PEG | ~2.3 hours | ~72.4 hours | ~31.5 | [4][5][6] |

| Interferon alfa-2a | 43 kDa trimer PEG | ~2.3 hours | ~92 hours | ~40 | [1] |

| Filgrastim (G-CSF) | 20 kDa linear PEG | ~3.5 hours | ~33.2 - 42 hours | ~9.5 - 12 | [7][8] |

| Asparaginase (B612624) | 5 kDa linear PEG | - | Higher clearance in antibody-positive patients | - | [1][9][10][11][12] |

| Urate Oxidase (Uricase) | 10 kDa linear PEG | - | 6.4 - 13.8 days | - | [5][13] |

| TIMP-1 | 20 kDa linear PEG | 1.1 hours | 28 hours | ~25.5 | [14] |

| Drug Delivery System | PEGylated Component | Key Finding | Reference(s) |

| Liposomal Doxorubicin | PEGylated lipids | 90 times higher bioavailability compared to the non-conjugated drug one week after injection. | [15] |

| PLGA Nanoparticles | PLGA-PEG block copolymers | Controlled and sustained release of paclitaxel. | [16][17][18][19] |

Hydrogel Formation for Controlled Release and Tissue Engineering

PEGylated crosslinkers are extensively used to form hydrogels, which are three-dimensional, water-swollen polymer networks. These hydrogels can be engineered to have specific mechanical properties and degradation rates, making them ideal for controlled drug delivery and as scaffolds in tissue engineering.

| Encapsulated Molecule | Hydrogel System | Release Profile | Key Findings | Reference(s) |

| Bovine Serum Albumin (BSA) | 20% (w/v) PEG hydrogel (Mn 2.5 kDa) | ~30% release after 67 days | Smaller mesh size leads to slower release. | [4] |

| Bovine Serum Albumin (BSA) | PEGDA hydrogels (4, 10, 20 kDa) | Release rate increases with PEGDA molecular weight. | Larger mesh size facilitates faster diffusion. | [20][21] |

| Dexamethasone | Acrylate-based degradable PEG hydrogel | Near-linear (zero-order) release | Hydrogel degradation governs drug release. | [17][22][23][24] |

| Dexamethasone | Vinyl sulfone-based non-degradable PEG hydrogel | First-order initial release | Diffusion-controlled release. | [22] |

| Hydrogel Type | Crosslinker/PEG Architecture | Compressive Modulus (kPa) | Tensile Modulus (MPa) | Key Findings | Reference(s) |

| PEGDA | Varied MW (0.5-10 kDa) and concentration (10-40%) | 10 - 2460 | 0.02 - 3.5 | Modulus increases with concentration and decreases with MW. | [25][26] |

| 4-arm vs. 8-arm PEG-Norbornene | Dithiothreitol (DTT) | 8-arm hydrogels have higher storage modulus. | - | Higher functionality leads to a more densely crosslinked network. | [23][27][28] |

| Agarose-PEG IPN | PEGDA (2 kDa) | 39,900 | - | Interpenetrating network significantly increases shear modulus. | [21][29] |

| Dual-layer PEG Hydrogel | 8-arm PEG/PEGDA (top), 4-arm PEG (bottom) | 700.1 (top), 13.2 (bottom) | - | Mimics the zonal organization of articular cartilage. | [13] |

Bioconjugation and Protein Modification

PEGylated crosslinkers are essential tools for bioconjugation, the process of linking two or more molecules, at least one of which is a biomolecule. These linkers can be homobifunctional (identical reactive groups) or heterobifunctional (different reactive groups), allowing for a wide range of conjugation strategies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEGylated crosslinkers.

Protocol 1: Amine PEGylation using NHS Ester Chemistry

This protocol describes the non-specific PEGylation of a protein via its primary amine groups (lysine residues and N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

mPEG-NHS ester (e.g., mPEG-succinimidyl valerate)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis tubing or desalting column for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in amine-free buffer.

-

PEG-NHS Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL.

-

PEGylation Reaction:

-

Calculate the required volume of the mPEG-NHS solution to achieve the desired molar excess of PEG to protein (typically 5- to 50-fold molar excess).

-

Slowly add the mPEG-NHS solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted mPEG-NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted PEG and quenching agent by dialysis against PBS or by using a desalting column.

-

Characterization: Analyze the PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and by a protein concentration assay (e.g., BCA assay) to determine the final concentration. The degree of PEGylation can be determined by techniques such as MALDI-TOF mass spectrometry.

Protocol 2: Thiol-Specific PEGylation using Maleimide (B117702) Chemistry

This protocol describes the site-specific PEGylation of a protein at a free cysteine residue using a maleimide-activated PEG.

Materials:

-

Protein with a free cysteine residue in a thiol-free, degassed buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.5)

-

mPEG-Maleimide

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent (e.g., TCEP or DTT)

-

Dialysis tubing or desalting column for purification

Procedure:

-

Protein Preparation:

-

Prepare a solution of the protein at 1-5 mg/mL in degassed buffer.

-

If the cysteine residue is in a disulfide bond, reduce it by adding a 10- to 20-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. DTT can also be used but must be removed before adding the maleimide reagent.

-

-

mPEG-Maleimide Solution Preparation: Immediately before use, dissolve the mPEG-Maleimide in anhydrous DMSO or DMF to a concentration of 10-50 mg/mL.

-

PEGylation Reaction:

-

Add a 5- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

-

-

Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using dialysis or a desalting column.

-

Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful PEGylation.

Protocol 3: Formation of a PEG-Diacrylate (PEGDA) Hydrogel via Photopolymerization

This protocol describes the formation of a PEGDA hydrogel for applications such as 3D cell culture or controlled drug release.

Materials:

-

PEG-diacrylate (PEGDA) of desired molecular weight

-

Photoinitiator (e.g., Irgacure 2959)

-

Phosphate-Buffered Saline (PBS) or cell culture medium

-

Molecule to be encapsulated (drug or cells)

-

UV light source (365 nm)

Procedure:

-

Prepare Precursor Solution:

-

Dissolve the photoinitiator in PBS to a final concentration of 0.05-0.5% (w/v).

-

Add PEGDA to the photoinitiator solution to the desired final concentration (e.g., 10-20% w/v). Ensure complete dissolution.

-

If encapsulating a drug or cells, add them to the precursor solution at this stage and mix gently.

-

-

Hydrogel Formation:

-

Pipette the precursor solution into a mold of the desired shape and size.

-

Expose the precursor solution to UV light (365 nm) for a specified time (typically 1-10 minutes, depending on the intensity of the UV source and the photoinitiator concentration) to initiate crosslinking.

-

-

Swelling and Equilibration:

-

After polymerization, gently remove the hydrogel from the mold.

-

Place the hydrogel in PBS or cell culture medium to allow it to swell to equilibrium and to remove any unreacted components.

-

Protocol 4: Site-Specific Enzymatic PEGylation using Sortase A

This protocol outlines a method for site-specific PEGylation at the C-terminus of a protein using the enzyme Sortase A.

Materials:

-

Target protein with a C-terminal LPXTG sortase recognition motif and a purification tag (e.g., His-tag).

-

PEG-linker with an N-terminal oligo-glycine (Gn) motif (e.g., GGG-PEG-NH2).

-

Sortase A (SrtA) enzyme.

-

Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).

-

Purification resin (e.g., Ni-NTA for His-tagged protein and sortase).

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the target protein, a molar excess of the GGG-PEG linker (e.g., 10- to 50-fold excess), and Sortase A in the sortase reaction buffer. A typical starting ratio is 1:20:1 (Protein:PEG-Linker:Sortase A).

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C.

-

Purification:

-

Purify the PEGylated protein from the unreacted PEG-linker, the cleaved LPXTG tag, and the His-tagged Sortase A using an appropriate chromatography method (e.g., size exclusion chromatography followed by Ni-NTA affinity chromatography to remove the enzyme).

-

-

Characterization: Confirm the site-specific PEGylation and purity of the final product by SDS-PAGE and mass spectrometry.

Visualization of Biochemical Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving PEGylated crosslinkers.

Integrin Signaling Initiated by RGD-PEGylated Surfaces

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM). The RGD (Arginine-Glycine-Aspartic acid) peptide sequence is a common recognition motif for many integrins. Surfaces functionalized with RGD-PEG linkers can be used to study and manipulate integrin-mediated cell signaling.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional PEG Linker

This workflow illustrates the two-step process of creating an ADC using an NHS-PEG-Maleimide crosslinker. The antibody is first modified with the linker via its lysine (B10760008) residues, and then the cytotoxic drug, which has a thiol group, is conjugated to the maleimide end of the linker.

Logical Relationship: Selection of Bifunctional PEG Crosslinker

The choice of a bifunctional PEG crosslinker depends on the available functional groups on the molecules to be conjugated. This diagram illustrates the decision-making process for selecting an appropriate linker chemistry.

Conclusion

PEGylated crosslinkers are indispensable tools in modern biochemistry and drug development. Their ability to improve the physicochemical and pharmacokinetic properties of molecules has led to the successful development of numerous therapeutic products. The versatility of PEG chemistry allows for the creation of a wide array of crosslinkers with different reactive groups, lengths, and architectures, enabling tailored solutions for specific applications in drug delivery, tissue engineering, and bioconjugation. As our understanding of the structure-function relationships of PEGylated systems continues to grow, we can expect to see even more innovative applications of these remarkable molecules in the future.

References

- 1. Comparison of Native E. coli and PEG Asparaginase Pharmacokinetics and Pharmacodynamics in Pediatric Acute Lymphoblastic Leukemia | Semantic Scholar [semanticscholar.org]

- 2. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term Controlled Protein Release from Poly(ethylene glycol) Hydrogels by Modulating Mesh Size and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of intravenous PEGylated recombinant mammalian urate oxidase in patients with refractory gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crosslinking Dynamics and Gelation Characteristics of Photo- and Thermally Polymerized Poly(Ethylene Glycol) Hydrogels | MDPI [mdpi.com]

- 7. Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kinampark.com [kinampark.com]

- 9. Comparison of native E. coli and PEG asparaginase pharmacokinetics and pharmacodynamics in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asparaginase pharmacokinetics after intensive polyethylene glycol-conjugated L-asparaginase therapy for children with relapsed acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of Native Escherichia coli L-Asparaginase versus Pegylated Asparaginase, in Combination with Ifosfamide, Methotrexate, Etoposide, and Prednisolone, in Extranodal NK/T-Cell Lymphoma, Nasal Type - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of intravenous PEGylated recombinant mammalian urate oxidase in patients with refractory gout. | Semantic Scholar [semanticscholar.org]

- 14. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 15. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DSpace [scholarbank.nus.edu.sg]

- 18. researchgate.net [researchgate.net]

- 19. japsonline.com [japsonline.com]

- 20. mdpi.com [mdpi.com]

- 21. Influence of PEGDA Molecular Weight and Concentration on the In Vitro Release of the Model Protein BSA-FITC from Photo Crosslinked Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. researchgate.net [researchgate.net]

- 26. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structurally decoupled stiffness and solute transport in multi-arm poly (ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell adhesion and motility depend on nanoscale RGD clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrin 2 (Gedunin): An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Hydrin 2, also known as Gedunin. Due to its potential as a therapeutic agent, particularly in oncology, understanding its physicochemical properties is critical for formulation development, preclinical testing, and ensuring product quality. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Solubility Data

Gedunin is characterized by its lipophilic nature, which results in poor aqueous solubility.[1] This property presents a significant challenge for its development as a therapeutic agent, particularly for oral and parenteral formulations. Efforts to enhance its aqueous solubility, such as the formation of inclusion complexes with cyclodextrins, have been explored. The following table summarizes the available quantitative solubility data for Gedunin in various organic solvents.

Table 1: Quantitative Solubility Data for Gedunin

| Solvent | Solubility | Molar Concentration (mM) | Method |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL[2], 100 mM[3] | 124.33 mM[2], 100 mM[3] | Not Specified |

| Ethanol | 1 mg/mL[3] | Not Specified | Not Specified |

| Methanol | 1 mg/mL[3] | Not Specified | Not Specified |

| Acetonitrile | 1 mg/mL[3] | Not Specified | Not Specified |

Note: Sonication is recommended to facilitate the dissolution of Gedunin in DMSO.[2] Variations in solubility can occur due to factors such as the solvent used for crystallization, residual solvent content, polymorphism, and temperature.[4]

Stability Data and Storage Recommendations

Table 2: Stability and Recommended Storage Conditions for Gedunin

| Form | Storage Temperature | Duration | Additional Notes |

| Powder | -20°C | 3 years[2] | Store in a dry and dark place.[4] |

| In Solvent | -80°C | 1 year[2] | For stock solutions. |

| Shipping | Ambient Temperature | Short-term | Shipped with blue ice for extended transport.[2] |

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following is a detailed protocol adapted for a lipophilic natural product like Gedunin.

Objective: To determine the thermodynamic equilibrium solubility of Gedunin in a specific aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Materials:

-

Gedunin (solid powder)

-

Selected aqueous buffer (e.g., PBS, pH 7.4)

-

Co-solvent (if necessary, e.g., DMSO)

-

Microcentrifuge tubes or glass vials

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Gedunin to a series of microcentrifuge tubes or glass vials. The excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the pre-warmed aqueous buffer to each tube.

-

Tightly cap the tubes to prevent solvent evaporation.

-

-

Equilibration:

-

Place the tubes in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with samples taken at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15-30 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Gedunin in the diluted samples using a validated HPLC method. A calibration curve of Gedunin in the same solvent system should be prepared for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of Gedunin in the aqueous buffer based on the measured concentration and the dilution factor.

-

The average concentration from the samples where equilibrium was confirmed represents the thermodynamic solubility.

-

Protocol for Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods, as per ICH guidelines.

Objective: To investigate the degradation profile of Gedunin under various stress conditions.

Materials:

-

Gedunin (solid powder and in solution)

-

Hydrochloric acid (e.g., 0.1 M HCl)

-

Sodium hydroxide (B78521) (e.g., 0.1 M NaOH)

-

Hydrogen peroxide (e.g., 3% H₂O₂)

-

HPLC-grade water, methanol, or other suitable solvent

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis:

-

Dissolve Gedunin in a suitable solvent and add 0.1 M HCl.

-

Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with a base (e.g., 0.1 M NaOH), and dilute it for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve Gedunin in a suitable solvent and add 0.1 M NaOH.

-

Keep the solution at room temperature or heat gently (e.g., 40°C) for a defined period.

-

At each time point, withdraw a sample, neutralize it with an acid (e.g., 0.1 M HCl), and dilute it for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve Gedunin in a suitable solvent and add 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period, protected from light.

-

At each time point, withdraw a sample and dilute it for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid Gedunin powder in a thin layer in an oven at an elevated temperature (e.g., 60°C or 80°C).

-

At defined time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

-

Photodegradation:

-

Expose a solution of Gedunin and a sample of solid Gedunin to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, dissolve the solid sample and analyze both the solution and the dissolved solid sample by HPLC.

-

Analysis of Results: For each condition, the percentage of degradation of Gedunin should be calculated. The chromatograms should be inspected for the appearance of new peaks, which represent degradation products. A good stability-indicating method should be able to resolve the Gedunin peak from all degradation product peaks.

Visualizations

Signaling Pathways

Gedunin has been identified as an inhibitor of Heat shock protein 90 (Hsp90) and has been shown to affect the PI3K/AKT signaling pathway, both of which are crucial in cancer cell proliferation and survival.[1]

Caption: Hsp90 inhibition by Gedunin.

Caption: PI3K/AKT pathway inhibition by Gedunin.

Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Shake-flask solubility workflow.

Caption: Forced degradation study workflow.

References

- 1. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

In-Depth Technical Guide on the Safety and Handling of Hydrin 2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide has been compiled from publicly available data for the chemical compound identified as Hydrin 2 (CAS No. 122842-55-1). The information is limited, and this document should be used as a supplementary resource to the official Safety Data Sheet (SDS) provided by the supplier. Users must consult the SDS for their specific product before any handling, storage, or disposal. This guide is intended for a professional audience with a background in laboratory safety.

Chemical Identification and Properties

Hydrin 2 is a chemical compound available for research and development purposes.[1] Its unique molecular structure suggests potential applications where its specific chemical properties can be utilized.[2]

Table 1: Physical and Chemical Properties of Hydrin 2

| Property | Value | Reference |

| CAS Number | 122842-55-1 | [1] |

| Molecular Formula | C45H69N15O14S2 | [3] |

| Molecular Weight | 1108.25 g/mol | [3] |

| Storage Temperature | -20°C | [3] |

Note: Further physical properties such as appearance, solubility, and density are not specified in the currently available documentation.

Hazard Identification and Safety Data

The toxicological properties of Hydrin 2 have not been fully investigated. Therefore, it should be handled with the utmost care, assuming potential hazards until more data is available.

Table 2: Summary of Known Safety Information for Hydrin 2

| Hazard Category | Information | Reference |

| Relevant Identified Uses | For Research & Development use only. Not for medicinal, household, or other use. | [1] |

| Water Hazard Class (WGK) | WGK 3: Severely hazardous to water (Germany) | [3] |

Note: Detailed GHS hazard statements, pictograms, and precautionary statements are not provided in the publicly accessible SDS. Standard laboratory precautions for handling chemicals of unknown toxicity should be strictly followed.

Experimental Protocols and Handling Guidelines

Due to the limited public information on Hydrin 2, specific experimental protocols are not available. However, a general workflow for the safe handling of potent research compounds can be established.

General Handling Workflow

The following diagram outlines a logical workflow for safely handling Hydrin 2 in a research setting.

Caption: A generalized workflow for the safe laboratory handling of Hydrin 2.

Personal Protective Equipment (PPE)

Given the unknown toxicological profile, a comprehensive approach to PPE is mandatory.

Table 3: Recommended Personal Protective Equipment for Handling Hydrin 2

| Body Part | Recommended Protection | Rationale |

| Hands | Double-gloving with chemically resistant gloves (e.g., Nitrile). | To prevent dermal absorption in case of contamination. |

| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be used if there is a significant splash risk. | To protect eyes and face from splashes and aerosols. |

| Body | A long-sleeved laboratory coat with tight cuffs. A chemically resistant apron may be required for larger quantities. | To protect skin from accidental contact. |

| Respiratory | All handling of solid or volatile forms of Hydrin 2 must be conducted in a certified chemical fume hood or other ventilated enclosure. | To prevent inhalation of airborne particles or vapors. |

Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures before working with Hydrin 2.

First Aid Measures

The following table summarizes the recommended first aid response in case of exposure.

Table 4: First Aid for Hydrin 2 Exposure

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response Workflow

The following diagram illustrates the logical steps to take in the event of a Hydrin 2 spill.

Caption: Logical workflow for responding to a Hydrin 2 spill.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental protection.

-

Storage: As per the available data, Hydrin 2 should be stored at -20°C in a tightly sealed container.[3] The storage location should be a secure, designated area away from incompatible materials.

-

Disposal: All waste containing Hydrin 2, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

The Role of Hydrin 2 in Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrin 2, a neurohypophyseal peptide found in anuran amphibians, plays a crucial role in osmoregulation. While not an enzyme that directly modifies proteins, Hydrin 2 initiates a critical signaling cascade that results in the post-translational modification of key transporter proteins, thereby regulating water permeability in tissues such as the skin and bladder. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Hydrin 2's function, focusing on its role in protein phosphorylation. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in physiology, cell biology, and drug development.

Introduction to Hydrin 2

Hydrin 2 is a peptide hormone derived from the differential processing of the pro-vasotocin-neurophysin precursor.[1][2] Structurally, it is vasotocin (B1584283) with a C-terminal glycine (B1666218) extension (vasotocinyl-Gly).[1][2] Found exclusively in frogs and toads, Hydrin 2 is a key player in hydroosmotic regulation, exhibiting potent effects on water permeability in the skin and urinary bladder, while being devoid of the antidiuretic activity on the kidney that is characteristic of its counterpart, vasotocin.[2][3] This functional distinction suggests the existence of specific regulatory mechanisms and signaling pathways activated by Hydrin 2.

The Hydrin 2 Signaling Pathway and Protein Modification

The primary mechanism by which Hydrin 2 exerts its physiological effects is through the initiation of a G-protein coupled receptor (GPCR) signaling cascade that culminates in the phosphorylation of aquaporin water channels. This post-translational modification is central to the regulation of water transport across cell membranes.

Receptor Binding and Signal Transduction

Hydrin 2, as a homolog of vasotocin, is proposed to bind to a specific subtype of vasotocin receptor on the surface of target cells in amphibians.[2] This receptor is a GPCR that, upon ligand binding, activates the Gs alpha subunit. The activated Gs subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4]

Protein Kinase A Activation and Aquaporin-2 Phosphorylation

The elevation in intracellular cAMP levels activates Protein Kinase A (PKA).[4][5] PKA, a serine/threonine kinase, then phosphorylates specific intracellular target proteins. In the context of Hydrin 2-mediated osmoregulation, the key substrate for PKA is Aquaporin-2 (AQP2).[4][6] PKA-dependent phosphorylation of AQP2 occurs at a specific serine residue, Serine 256 (S256), in the C-terminal tail of the AQP2 protein.[4][6][7]

Regulation of Aquaporin-2 Translocation

The phosphorylation of AQP2 at S256 is a critical regulatory switch that governs its subcellular localization.[6][7] In its unphosphorylated state, AQP2 is predominantly located in intracellular vesicles. Phosphorylation at S256 triggers the translocation of these AQP2-containing vesicles to the apical plasma membrane of the cell.[4][6] The fusion of these vesicles with the plasma membrane results in an increased density of AQP2 water channels at the cell surface, thereby dramatically increasing the water permeability of the cell. This process is reversible; dephosphorylation of AQP2 leads to its endocytosis and return to intracellular storage vesicles.[7]

References

- 1. Evolutionary specificity of hydrins, new hydroosmotic neuropeptides: occurrence of hydrin 2 (vasotocinyl-Gly) in the toad Bufo marinus but not in the viper Vipera aspis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adaptive evolution of water homeostasis regulation in amphibians: vasotocin and hydrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterologue conversion of amphibian hydrin 2 into vasotocin through bovine granule alpha-amidating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A protein kinase A-independent pathway controlling aquaporin 2 trafficking as a possible cause for the syndrome of inappropriate antidiuresis associated with polycystic kidney disease 1 haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of aquaporin-2 regulates its endocytosis and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core of Hydrin 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide Hydrin 2, with a focus on its structure, function, and mechanism of action. The information is curated for professionals in the fields of biological research and drug development.

Introduction to Hydrin 2

Hydrin 2 is a naturally occurring peptide found in the neurointermediate pituitary glands of anuran amphibians, such as frogs and toads.[1][2] It plays a crucial role in the regulation of water balance, a process vital for the survival of these semi-aquatic and terrestrial animals. Structurally, Hydrin 2 is closely related to the neurohypophysial hormone vasotocin (B1584283). It is specifically identified as vasotocin C-terminally extended with a glycine (B1666218) residue, hence its systematic name, vasotocinyl-Gly.[1][2][3]

The presence of Hydrin 2 is a result of the differential processing of the pro-vasotocin-neurophysin precursor.[1] This peptide is particularly noted for its hydroosmotic effect, meaning it influences the movement of water across biological membranes, specifically the skin and urinary bladder of amphibians.[1][3][4]

The "Spacer Arm" of Hydrin 2: A Clarification

The term "spacer arm" is not a standard descriptor for the native, biologically active form of Hydrin 2 as described in the scientific literature. In biochemical and pharmacological contexts, a "spacer arm" or "linker" typically refers to a chemical moiety introduced into a molecule to connect it to another molecule, such as a fluorescent dye, a solid support for affinity chromatography, or another biologically active molecule, without interfering with the primary function of either.

Given the absence of information on a "spacer arm" as an intrinsic feature of Hydrin 2, it is likely that this term refers to a synthetic modification of the peptide for experimental purposes. Such modifications are common in research to study receptor-ligand interactions, for assay development, or to create novel therapeutic agents. However, specific details of a synthetically modified Hydrin 2 featuring a spacer arm are not available in the reviewed literature.

Physicochemical Properties and Structure

Hydrin 2 is a decapeptide with a disulfide bridge that is essential for its three-dimensional structure and biological activity.

| Property | Value |

| Systematic Name | Vasotocinyl-Glycine |

| Amino Acid Sequence | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly |

| Disulfide Bridge | Cys¹ - Cys⁶ |

| Molecular Formula | C₄₅H₆₉N₁₅O₁₄S₂ |

Biological Function and Mechanism of Action

The primary physiological role of Hydrin 2 is the regulation of water homeostasis in amphibians.[3][4] It exerts a potent hydroosmotic effect on epithelial tissues, particularly the skin and urinary bladder, leading to increased water permeability and subsequent water absorption from the environment.[1][4] This action is critical for amphibians to counteract dehydration when on land.

While Hydrin 2 is a potent regulator of water balance in amphibians, it is noteworthy that, unlike its precursor vasotocin, it does not exhibit significant effects on mammalian systems, such as rat uterus or blood pressure.[1]

Signaling Pathway:

Hydrin 2, being an analog of vasotocin, is believed to exert its effects by binding to vasotocin receptors on the surface of target epithelial cells. In amphibians, the hydroosmotic response is primarily mediated by V2-type vasotocin receptors, which are G-protein coupled receptors (GPCRs). The binding of Hydrin 2 to these receptors is thought to initiate a signaling cascade that leads to the translocation of aquaporins, which are water channel proteins.

The proposed signaling pathway is as follows:

-

Receptor Binding: Hydrin 2 binds to the V2-type vasotocin receptor on the basolateral membrane of epithelial cells in the skin and bladder.

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

Aquaporin Translocation: PKA phosphorylates target proteins, leading to the translocation of vesicles containing aquaporins (specifically AQP-h2 and AQP-h3 in frogs) to the apical plasma membrane.

-

Increased Water Permeability: The insertion of aquaporins into the apical membrane creates channels for water to move from the external environment, across the cell, and into the bloodstream, down an osmotic gradient.

Caption: Signaling pathway of Hydrin 2 leading to increased water permeability.

Quantitative Data

| Peptide | Target Tissue | Effect | Relative Potency |

| Hydrin 2 | Frog Skin | Increased Water Permeability | Equal to or greater than Vasotocin[3][4] |

| Hydrin 2 | Frog Bladder | Increased Water Permeability | Equal to or greater than Vasotocin[3][4] |

| Vasotocin | Frog Skin | Increased Water Permeability | Reference |

| Vasotocin | Frog Bladder | Increased Water Permeability | Reference |

Experimental Protocols

Measurement of Hydroosmotic Response in Frog Skin:

A common method to quantify the effect of Hydrin 2 is to measure the change in water permeability across an isolated piece of frog skin.

Materials:

-

Adult frog (e.g., Rana esculenta)

-

Amphibian Ringer's solution (composition can vary, a typical example is 112 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 2.4 mM NaHCO₃, pH 7.8)

-

Synthetic Hydrin 2

-

Ussing chamber or a similar apparatus for mounting the skin and separating two fluid compartments

-

Pipettes and other standard laboratory equipment

Protocol Outline:

-

Animal Preparation: Euthanize a frog and excise a piece of ventral skin.

-

Mounting the Skin: Mount the isolated skin in an Ussing chamber, separating the mucosal (outer) and serosal (inner) sides.

-

Equilibration: Bathe both sides of the skin with amphibian Ringer's solution and allow it to equilibrate.

-

Application of Hydrin 2: Add a known concentration of Hydrin 2 to the serosal side of the chamber. The mucosal side is typically bathed in a hypotonic Ringer's solution to create an osmotic gradient.

-

Measurement of Water Flow: Measure the net water flow across the skin over time. This can be done by measuring the change in volume or weight of the fluid on the serosal side.

-

Data Analysis: Calculate the rate of water flow and compare the rates before and after the addition of Hydrin 2. A dose-response curve can be generated by testing a range of Hydrin 2 concentrations.

Caption: A generalized workflow for assessing the hydroosmotic activity of Hydrin 2.

Conclusion

Hydrin 2 is a fascinating peptide with a specialized role in the osmoregulation of amphibians. Its close relationship to vasotocin and its distinct physiological effects make it a subject of interest for comparative endocrinology and physiology. While much is known about its qualitative effects, further research is needed to fully elucidate the quantitative aspects of its receptor interactions and the finer details of its signaling cascade. The potential for synthetic modifications of Hydrin 2, possibly involving "spacer arms," opens avenues for the development of novel research tools and therapeutic agents, although this remains a speculative area at present.

References

- 1. academic.oup.com [academic.oup.com]

- 2. [Adaptative differential maturation of neurohypophyseal provasotocin in amphibians: presence of hydrin 2(vasotocinyl-glycine) in anura but not in urodela] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Water homeostasis in amphibia: vasotocin and hydrins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adaptive evolution of water homeostasis regulation in amphibians: vasotocin and hydrins - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrin 2: A Specialized Peptide Hormone in Amphibian Osmoregulation

An In-depth Technical Guide for Researchers in Chemical Biology

Abstract

Hydrin 2 is a neurohypophysial peptide hormone unique to anuran amphibians (frogs and toads) that plays a crucial role in their water balance and osmoregulation. Structurally identified as vasotocinyl-Gly, Hydrin 2 is an intermediate in the processing of the vasotocin (B1584283) precursor, provasotocin. Unlike its counterpart, arginine vasotocin (AVT), which primarily exerts an antidiuretic effect on the kidneys, Hydrin 2's main function is to increase water permeability in the skin and urinary bladder. This hydro-osmotic effect is critical for amphibians, allowing them to absorb water from their environment and rehydrate. This guide provides a comprehensive overview of Hydrin 2 for chemical biologists, including its mechanism of action, signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Introduction

The transition of vertebrates from aquatic to terrestrial life necessitated the evolution of sophisticated mechanisms for water conservation. In amphibians, which often inhabit environments with fluctuating water availability, the regulation of water balance is paramount for survival. The neurohypophysial hormones, derived from a common ancestral gene, are central to this regulation. In most non-mammalian vertebrates, arginine vasotocin (AVT) is the principal antidiuretic hormone. However, anuran amphibians possess an additional layer of regulation through the differential processing of the AVT precursor, giving rise to a family of peptides known as hydrins.

Hydrin 2, with the amino acid sequence CYIQNCPRGG, is the most common of these, found in a wide range of frog and toad species. It is characterized by a C-terminal glycine (B1666218) extension to the vasotocin sequence. This seemingly minor structural difference has profound functional consequences, directing its activity away from the kidney and towards the peripheral hydro-osmotic tissues: the skin and urinary bladder. This specialization allows for a decoupled regulation of water reabsorption from renal water conservation, providing a more nuanced control over their internal water balance.

Mechanism of Action and Signaling Pathway

Hydrin 2 exerts its effects by binding to a specific subset of vasotocin receptors, which are G-protein coupled receptors (GPCRs). While the exact receptor subtypes that preferentially bind Hydrin 2 are still under investigation, they are functionally characterized as V2-like receptors. The binding of Hydrin 2 to these receptors on the basolateral membrane of epithelial cells in the skin and bladder initiates an intracellular signaling cascade.

The signaling pathway is initiated by the activation of the Gs alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to the translocation of vesicles containing aquaporins (water channels) to the apical membrane of the epithelial cells. The insertion of these aquaporins, specifically AQP-h2 and AQP-h3 in species like the Japanese tree frog (Hyla japonica), dramatically increases the water permeability of the tissue, allowing for rapid water uptake from the environment or from the stored urine in the bladder.

Below is a diagram illustrating the signaling pathway of Hydrin 2.

Quantitative Data on Hydrin 2 Activity

The hydro-osmotic activity of Hydrin 2 has been quantified in several studies, often in comparison to AVT and Hydrin 1. The following tables summarize key quantitative data from a study on the ventral pelvic skin of the Japanese tree frog, Hyla japonica.[1][2]

Table 1: In Vivo Effect of Hydrin 2 on Water Permeability [1][2]

| Treatment (1 nmol/g body weight) | Mean Increase in Body Mass at 60 min (%) | Statistical Significance (vs. Control) |

| Control (Saline) | 1.5 ± 0.5 | - |

| Arginine Vasotocin (AVT) | 6.2 ± 0.8 | P < 0.01 |

| Hydrin 1 | 5.9 ± 0.7 | P < 0.01 |

| Hydrin 2 | 6.0 ± 0.6 | P < 0.01 |

Data are presented as mean ± S.E.M.

Table 2: In Vitro Effect of Hydrin 2 on Water Permeability [1][2]

| Treatment (10-7 mol/L) | Water Permeability (μL/cm²/h) | Statistical Significance (vs. Control) |

| Control | 1.2 ± 0.3 | - |

| Arginine Vasotocin (AVT) | 8.5 ± 1.1 | P < 0.01 |

| Hydrin 1 | 8.2 ± 1.0 | P < 0.01 |

| Hydrin 2 | 8.3 ± 0.9 | P < 0.01 |

Data are presented as mean ± S.E.M.

These data indicate that Hydrin 2 is as potent as AVT and Hydrin 1 in stimulating water permeability in the skin of Hyla japonica.

Experimental Protocols

Measurement of Hydro-osmotic Response in Isolated Frog Skin

This protocol describes the measurement of water permeability across isolated frog skin using a gravimetric method.

Materials:

-

Frog Ringer's solution (e.g., 111 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 2 mM NaHCO₃, pH 7.4)

-

Hydrin 2, AVT, or other test compounds

-

Dissecting tools

-

Petri dishes

-

Permeability chambers or custom-made holders for skin patches

-

Analytical balance

Procedure:

-

Euthanize a frog (e.g., Rana pipiens) by double pithing.

-

Dissect a patch of abdominal skin, handling it carefully to avoid stretching or damage.

-

Mount the skin patch as a diaphragm between two chambers, with the mucosal (outer) side facing a hypotonic solution (e.g., diluted Ringer's) and the serosal (inner) side bathed in normal Ringer's solution.

-

Allow the preparation to equilibrate for at least 30 minutes.

-

To measure the hydro-osmotic response, add Hydrin 2 to the serosal bathing solution at the desired concentration (e.g., 10⁻⁸ M).

-

At regular intervals (e.g., every 15 minutes), weigh the chamber containing the mucosal solution to determine the amount of water that has moved across the skin.

-

The change in weight is used to calculate the water flux, typically expressed as μL/cm²/h.

-

A control group without the addition of Hydrin 2 should be run in parallel.

Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to characterize the interaction of Hydrin 2 with its receptors.

Materials:

-

Membrane preparation from a target tissue (e.g., frog bladder or skin epithelium)

-

Radiolabeled ligand (e.g., ³H-Arginine Vasopressin, as a proxy for the vasotocin receptor)

-

Unlabeled Hydrin 2 and other competing ligands

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a dilution series of unlabeled Hydrin 2.

-

In a microtiter plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Hydrin 2.

-

For determining total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., AVT).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

The data are then used to generate a competition curve and to calculate the inhibition constant (Ki) for Hydrin 2.

Logical Relationships and Experimental Workflow

The study of Hydrin 2's function follows a logical progression from its identification to the characterization of its physiological role and molecular mechanism.

Conclusion

Hydrin 2 represents a fascinating example of evolutionary adaptation at the molecular level. Through a subtle change in post-translational processing, amphibians have evolved a specialized peptide hormone that allows for fine-tuned control of their water balance, a critical physiological process for their success in diverse environments. For chemical biologists, Hydrin 2 offers a compelling system to study peptide hormone structure-function relationships, receptor-ligand interactions, and the evolution of signaling pathways. The experimental approaches outlined in this guide provide a starting point for further research into this unique and physiologically important molecule.

References

Application Notes and Protocols for Hydrin 2 (HIPS) Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hydrazino-iso-Pictet-Spengler (HIPS) ligation, often associated with "Hydrin 2" technology, is a powerful chemoenzymatic strategy for the site-specific conjugation of payloads to antibodies, enabling the creation of homogeneous antibody-drug conjugates (ADCs). This method offers significant advantages over traditional random conjugation chemistries by producing ADCs with a uniform drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a better safety profile, and simplified analytical characterization.[1][2]

The core of this technology involves two key steps:

-

Enzymatic Aldehyde Tagging: The Formylglycine-Generating Enzyme (FGE) is utilized to convert a cysteine residue within a specific consensus sequence (CXPXR), genetically engineered into the antibody backbone, into a formylglycine (fGly) residue. This process introduces a bio-orthogonal aldehyde group at a predetermined site on the antibody.[3][4][5]

-

Hydrazino-iso-Pictet-Spengler (HIPS) Ligation: The aldehyde-tagged antibody is then reacted with a hydrazinyl-indole-containing linker-payload. This reaction proceeds under mild conditions to form a stable carbon-carbon bond, covalently attaching the payload to the antibody.[1][6][7]

These application notes provide a detailed overview of the HIPS conjugation workflow, including protocols for antibody preparation, conjugation, purification, and characterization.

Signaling Pathways and Experimental Workflows

Overall Workflow for HIPS Antibody Conjugation

The following diagram illustrates the complete workflow from the engineered antibody to the final purified ADC.

Chemical Principle of HIPS Ligation